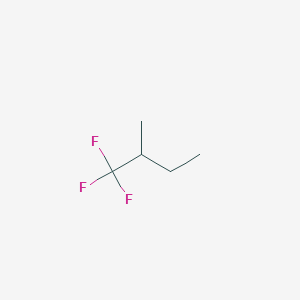

1,1,1-Trifluoro-2-methylbutane

Description

Context and Significance within Organofluorine Chemistry Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound impacts on pharmaceuticals, materials, and agrochemicals. beilstein-journals.orgthieme-connect.de The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties, including metabolic stability, lipophilicity, and acidity. thieme-connect.de

Within this broad field, 1,1,1-Trifluoro-2-methylbutane serves as a key research compound for investigating reaction mechanisms and the fundamental principles of physical organic chemistry. Its primary significance lies in its use as a model substrate to study the influence of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the reactivity of adjacent carbon-hydrogen (C-H) bonds. acs.orgupenn.edu

A notable example is its use in studies of free-radical substitution reactions. The chlorination of this compound was investigated to determine the relative reactivity of the primary, secondary, and tertiary C-H bonds within the molecule. acs.org Such studies are crucial for understanding how the powerful inductive effect of the -CF3 group deactivates nearby C-H bonds towards attack by electrophilic radicals, providing quantitative data that helps refine theories of chemical reactivity. upenn.edu This deactivating effect is a critical consideration in the synthesis of more complex fluorinated molecules.

Historical Perspectives on Synthetic Development

The field of organofluorine chemistry has a rich history, with the first syntheses dating back to the 19th century and significant industrial-scale production beginning in the early 20th century. ugr.esjst.go.jpnih.gov The development of methods to create the robust C-F bond was a major chemical challenge. Early and historically significant methods for synthesizing fluorinated alkanes include:

Halogen Exchange (Halex) Reactions: Pioneered by Frédéric Swarts in the 1890s, this method involves treating chlorinated hydrocarbons with inorganic fluorides like antimony trifluoride (SbF3). nih.gov This became a foundational industrial process.

Electrochemical Fluorination (ECF): Developed by Joseph H. Simons in the 1940s, this process uses electrolysis in liquid hydrogen fluoride (B91410) to replace all hydrogen atoms with fluorine, leading to perfluorinated compounds. jst.go.jp

Direct Fluorination: The reaction of hydrocarbons with elemental fluorine (F2) is highly exothermic and difficult to control but has been harnessed under specific, controlled conditions. nih.gov

While a specific, dedicated historical synthesis for this compound is not prominently documented in early literature, its synthesis can be achieved through established modern organic chemistry pathways. A plausible route involves the creation of a functionalized precursor, such as an alcohol, followed by removal of the hydroxyl group. For instance, the related tertiary alcohol, 1,1,1-trifluoro-2-methylbutan-2-ol (B1357601), can be synthesized by reacting ethyl trifluoroacetate (B77799) with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide). evitachem.com Subsequent dehydroxylation of this alcohol would yield the corresponding alkene, which could then be hydrogenated to the final alkane, this compound.

Current Research Landscape and Future Directions

Current research does not heavily focus on this compound as an end product. Instead, its structural motif, the 1,1,1-trifluoro-2-methylbutyl group, is of interest as a component in the design of more complex molecules. The presence of a trifluoromethyl group is a highly sought-after feature in medicinal chemistry, as it can enhance drug efficacy and metabolic stability. thieme-connect.de

Therefore, the current landscape points towards the use of derivatives of this compound as building blocks in organic synthesis. evitachem.comsmolecule.com For example, functionalized analogues are used to create novel sulfonamides and other compounds for evaluation in pharmaceutical and agrochemical research. smolecule.com

Future directions will likely continue to leverage the unique properties imparted by the trifluoromethyl group. Research will focus on:

Green Synthesis: Developing more efficient and environmentally benign methods for creating fluorinated building blocks. vulcanchem.com

Medicinal Chemistry: Incorporating the 1,1,1-trifluoro-2-methylbutyl scaffold into new drug candidates to improve their pharmacokinetic profiles. vulcanchem.com

Materials Science: Exploring the use of this and similar fluorinated motifs in the development of advanced polymers and liquid crystals with tailored properties.

In essence, while the parent alkane this compound is primarily a subject of academic interest for physical organic chemists, its core structure is a valuable component in the ongoing development of new and useful organofluorine compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉F₃ |

| Molecular Weight | 126.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 359-23-9 |

| Structure |

Source: PubChem CID 12578246 nih.gov

Table 2: Product Distribution from the Free-Radical Chlorination of this compound

| Product Name | Position of Chlorination | Relative Yield (%) |

|---|---|---|

| 1-Chloro-1,1,1-trifluoro-2-methylbutane | C-1 | 0 |

| 2-Chloro-1,1,1-trifluoro-2-methylbutane | C-2 | 16 |

| 3-Chloro-1,1,1-trifluoro-2-methylbutane | C-3 | 54 |

| 4-Chloro-1,1,1-trifluoro-2-methylbutane | C-4 | 30 |

Source: Journal of Fluorine Chemistry, 1982, 21(3), 397-400 acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

75121-29-8 |

|---|---|

Molecular Formula |

C5H9F3 |

Molecular Weight |

126.12 g/mol |

IUPAC Name |

1,1,1-trifluoro-2-methylbutane |

InChI |

InChI=1S/C5H9F3/c1-3-4(2)5(6,7)8/h4H,3H2,1-2H3 |

InChI Key |

JJBKSQGESJSIHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Methylbutane and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing 1,1,1-trifluoro-2-methylbutane typically involve the construction of a key intermediate, the tertiary alcohol 1,1,1-trifluoro-2-methylbutan-2-ol (B1357601), followed by deoxygenation. These multi-step sequences rely on well-established organometallic and functional group interconversion reactions.

The most direct and widely employed route to the tertiary alcohol precursor, 1,1,1-trifluoro-2-methylbutan-2-ol, is through the nucleophilic addition of a Grignard reagent to a trifluoromethyl ketone. The strong electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic, facilitating an efficient reaction.

The primary strategy involves the reaction of ethyl trifluoromethyl ketone (1,1,1-trifluorobutan-2-one) with methylmagnesium bromide (CH₃MgBr). The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction and minimize side products. The mechanism proceeds via the nucleophilic attack of the methyl carbanion from the Grignard reagent onto the carbonyl carbon of the ketone. A subsequent aqueous acidic workup (e.g., with NH₄Cl or dilute HCl) protonates the resulting magnesium alkoxide to yield the desired racemic 1,1,1-trifluoro-2-methylbutan-2-ol.

An alternative, though less common, pathway is the reaction of 1,1,1-trifluoroacetone (B105887) with ethylmagnesium bromide (CH₃CH₂MgBr). Both routes converge on the same tertiary alcohol product, with the choice of reagents often dictated by commercial availability and cost. Research findings indicate that these Grignard additions typically proceed with high conversion and yield, making this a robust method for accessing the key alcohol intermediate .

Once the precursor 1,1,1-trifluoro-2-methylbutan-2-ol is synthesized, the final step is the removal of the hydroxyl group to form the target alkane. This deoxygenation is not trivial for tertiary alcohols and often requires conversion of the hydroxyl group into a better leaving group. Strategies involving ester intermediates are particularly effective.

One prominent method is the Barton-McCombie deoxygenation. In this process, the alcohol is first converted into a thionocarbonate ester, such as a xanthate. This is achieved by treating the alcohol with sodium hydride (NaH), followed by carbon disulfide (CS₂) and finally methyl iodide (CH₃I). This "ester exchange" or derivatization step transforms the poorly leaving -OH group into a reactive thiocarbonyl functionality.

The subsequent step involves a radical-mediated reduction. The xanthate ester is treated with a radical initiator, like azobisisobutyronitrile (AIBN), in the presence of a hydrogen atom donor. While tributyltin hydride (Bu₃SnH) is the classic reagent for this step, concerns over its toxicity have led to the development of greener alternatives, such as tris(trimethylsilyl)silane (B43935) (TTMSS) or various phosphine-borane complexes. The radical chain reaction effectively cleaves the C-O bond and replaces it with a C-H bond, yielding this compound in good yields . This sequence represents a powerful, albeit indirect, method for achieving the final alkane from its alcohol precursor.

An alternative to radical deoxygenation is a two-step halogenation-reduction sequence. This pathway also begins with the precursor alcohol, 1,1,1-trifluoro-2-methylbutan-2-ol, and offers a different set of reagents and conditions to achieve the final product.

The first step is the conversion of the tertiary alcohol to a tertiary halide. Due to the electron-withdrawing CF₃ group, the adjacent tertiary carbocation is destabilized, making Sₙ1-type reactions sluggish. Therefore, reagents that operate under Sₙ2-like or other mechanisms are preferred. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert the alcohol to the corresponding 2-bromo- or 2-chloro-1,1,1-trifluoro-2-methylbutane. More modern fluorinating agents like Deoxo-Fluor® could also be employed, though this would lead to a different product.

The second step is the reduction of the resulting tertiary halide. This can be accomplished through several methods:

Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in a solvent such as THF can displace the halide to form the alkane.

Catalytic Hydrogenation: The halide can be reduced using molecular hydrogen (H₂) over a noble metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base (e.g., triethylamine) to neutralize the generated hydrohalic acid.

Dissolving Metal Reduction: While less common for simple alkanes, reduction using a metal like sodium in an alcohol solvent is also a possibility.

This halogenation-reduction route provides a reliable, non-radical alternative for the deoxygenation of the alcohol precursor, ultimately leading to the target this compound .

Asymmetric Synthesis and Enantioselective Approaches

The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers), (R)- and (S)-1,1,1-trifluoro-2-methylbutane. Accessing these enantiomers in pure form is crucial for applications in stereoselective synthesis and pharmaceutical research. This can be achieved either by separating a racemic mixture or by synthesizing a single enantiomer directly.

Chiral resolution is a classical technique used to separate enantiomers from a racemic mixture. Direct separation of the final alkane is difficult due to its lack of functional groups. Therefore, resolution is typically performed on the chiral precursor, 1,1,1-trifluoro-2-methylbutan-2-ol.

One method is derivatization with a chiral resolving agent . The racemic alcohol is reacted with an enantiomerically pure chiral acid, such as (R)-(-)-Mosher's acid, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic mobility) and can be separated using standard techniques like fractional crystallization or column chromatography. Once separated, the diastereomeric esters are hydrolyzed to yield the enantiomerically pure (R)- and (S)-alcohols, which can then be converted to the corresponding enantiopure alkanes using the methods described in section 2.1.2 or 2.1.3.

A more modern and efficient method is chiral chromatography . High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers of 1,1,1-trifluoro-2-methylbutan-2-ol without the need for derivatization. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for this purpose. The differential interaction between the enantiomers and the chiral environment of the column leads to different retention times, allowing for their separation and collection [3, 4].

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralcel® OD-H | Hexane/Isopropanol (B130326) (98:2) | 0.5 | 10.4 | 12.1 | 2.15 |

| Chiralpak® AD-H | Hexane/Ethanol (95:5) | 0.7 | 8.9 | 10.2 | 1.88 |

| Lux® Cellulose-1 | Heptane/Isopropanol (99:1) | 1.0 | 14.2 | 15.5 | 1.53 |

Asymmetric catalysis offers a more elegant and atom-economical approach to obtaining enantiopure compounds by directly synthesizing the desired enantiomer. For this compound, the key step is the asymmetric synthesis of its chiral alcohol precursor. This is most commonly achieved through the enantioselective reduction of the prochiral ketone, ethyl trifluoromethyl ketone (1,1,1-trifluorobutan-2-one).

Asymmetric Hydrogenation is a leading technology in this field. This involves the use of a transition metal catalyst, typically Ruthenium or Rhodium, complexed with a chiral ligand. For instance, catalysts of the type Ru(II)-((R)-BINAP)Cl₂ are highly effective for the hydrogenation of ketones. Under high pressures of hydrogen gas, these catalysts can convert ethyl trifluoromethyl ketone into (R)-1,1,1-trifluoro-2-methylbutan-2-ol with high yield and excellent enantioselectivity (often >95% ee). The use of the (S)-BINAP ligand would similarly produce the (S)-enantiomer.

Asymmetric Transfer Hydrogenation is an alternative that avoids the need for high-pressure H₂ gas. In this method, a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used in conjunction with a chiral catalyst, such as a Ru(II)- or Ir(III)-complex of a chiral diamine or amino alcohol ligand. These systems have demonstrated remarkable efficiency and selectivity in the reduction of trifluoromethyl ketones [5, 6]. The development of these catalytic systems is a major focus of research, as they provide a direct and scalable route to enantiomerically enriched building blocks.

| Catalyst System | Ligand | Reaction Type | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |

|---|---|---|---|---|---|

| RuCl₂(R)-BINAPn | (R)-BINAP | Asymmetric Hydrogenation (50 atm H₂) | 98 | 99 | (R) |

| (S,S)-Ts-DPEN-RuCl(p-cymene) | (S,S)-Ts-DPEN | Transfer Hydrogenation (HCOOH/NEt₃) | 95 | 97 | (S) |

| CBS Catalyst (Corey-Bakshi-Shibata) | (R)-Me-CBS | Asymmetric Reduction (BH₃·SMe₂) | 92 | 96 | (R) |

Diastereoselective Construction of Stereogenic Centers

The creation of specific stereoisomers is crucial for the biological activity of many pharmaceutical compounds. Diastereoselective synthesis aims to control the three-dimensional arrangement of atoms at newly formed stereocenters relative to existing ones. For trifluoromethylated compounds, this is a significant challenge due to the strong electron-withdrawing nature and steric bulk of the CF3 group.

Recent advances have focused on catalytic asymmetric methods to construct C-CF3 stereogenic centers. These methods can be broadly categorized into the stereoselective introduction of a CF3 group to a prochiral substrate and the stereoselective functionalization of a molecule already containing a CF3 group. osaka-u.ac.jp

One notable strategy involves the asymmetric hydrogenation of unsaturated precursors. Iridium complexes with chiral N,P-ligands have proven effective for the highly enantioselective hydrogenation of fluoromethylated olefins, yielding a variety of chiral building blocks containing fluoromethyl groups with excellent yields and enantioselectivities. rsc.org For instance, the asymmetric hydrogenation of β,β-unsaturated esters or ketones containing a CF3 group can produce alkanes with a chiral center adjacent to the trifluoromethyl group. rsc.org While specific data for this compound is not extensively reported, the general applicability of this method to various CF3-containing olefins suggests its potential for the synthesis of the target molecule and its derivatives. rsc.org

Another powerful approach is the use of chiral auxiliaries. For example, the asymmetric Michael addition of the lithiated SAMP-hydrazone of trifluoroacetone to alkylidenemalonates allows for the stereoselective synthesis of chiral 3-alkyl-6,6,6-trifluoro-5-oxohexanoic acids. These intermediates can then be cyclized to produce optically active trifluoromethylated indolizidinones. acs.org This demonstrates how chiral auxiliaries can effectively control the stereochemical outcome of reactions involving trifluoromethylated synthons.

Organocatalysis has also emerged as a powerful tool. Chiral Brønsted acids and bases have been used to catalyze the enantioselective trifluoromethylation of various substrates. For example, chiral guanidines can act as Brønsted bases to generate guanidinium (B1211019) enolates that undergo enantioselective electrophilic trifluoromethylation with reagents like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) (Umemoto's reagent). researchgate.net

The following table summarizes representative examples of diastereoselective syntheses of trifluoromethylated alkanes, which illustrate the principles applicable to the synthesis of this compound derivatives.

| Catalyst/Method | Substrate Type | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield | Reference |

| Ir-N,P Complex | Fluoromethylated olefins | Chiral fluoromethyl alkanes | up to 96% e.e. | 80-99% | rsc.org |

| Chiral Sulfinimine Intermediate | Keto aldehydes | 1-Substituted homotropanones | High diastereoselectivity | Good | nih.gov |

| Organocatalysis (Thiourea) | Nitroalkenes | syn-1,3-Dinitro compounds | up to 87:13 d.r. | up to 83% | msu.edu |

| Organocatalysis (Isothiourea) | Trifluoromethyl ketimines | Tetrasubstituted allenes | >20:1 d.r. | up to 94% | |

| Cu(II)/Chiral Hydroxamic Acid | α-N3 amide and trifluoromethyl ketones | CF3-substituted tertiary propargylic alcohols | High diastereoselectivity | Good | rsc.org |

| SAMP Hydrazone | Trifluoroacetone hydrazone and alkylidenemalonates | Optically active trifluoromethylated indolizidinones | High stereoselectivity | Good | acs.org |

Exploration of Novel Synthetic Routes

The development of more efficient, safer, and scalable synthetic methods is a constant goal in organic chemistry. For the production of this compound and its derivatives, research is focused on innovative fluorination reagents and the application of advanced manufacturing technologies like flow chemistry.

Innovations in Fluorination Reagents and Techniques

The direct introduction of a trifluoromethyl group is often accomplished using specialized reagents. Electrophilic trifluoromethylating reagents, such as the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents, have become indispensable tools. researchgate.netmdpi.comnih.gov These reagents are generally stable, easy to handle, and can trifluoromethylate a wide range of nucleophiles under relatively mild conditions. nih.gov For instance, Togni's reagent has been used for the trifluoromethylation of aliphatic alcohols in the presence of a zinc salt. nih.gov

A more recent innovation is the development of trifluoromethyl thianthrenium triflate (TT-CF3+OTf–), a reagent that is readily accessible in a single step from inexpensive starting materials. nih.gov This reagent exhibits broad functional group tolerance and can participate in electrophilic, radical, and even nucleophilic trifluoromethylation reactions, offering great versatility. nih.gov

The table below highlights some of the key innovative fluorination reagents and their applications.

| Reagent Class | Reagent Example | Substrate Type | Key Features | Reference |

| Hypervalent Iodine | Togni Reagents | Alcohols, Carbonyls, Alkenes | Mild, electrophilic CF3 source, commercially available. | mdpi.comnih.gov |

| Sulfonium Salts | Umemoto Reagents | Carbonyls, Silyl Enol Ethers | Electrophilic CF3 source, used in transition-metal-catalyzed reactions. | researchgate.netcas.cn |

| Thianthrenium Salts | TT-CF3+OTf– | Various Nucleophiles | Single-step synthesis, versatile (electrophilic, radical, nucleophilic). | nih.gov |

| N-Fluoropyridinium Salts | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Silyl Enol Ethers, β-Ketoesters | Electrophilic fluorination. | juniperpublishers.com |

| Imidazolium-based Fluorides | [IPrH][F(HF)2] | Alkyl Halides, Tosylates | Renewable nucleophilic fluoride (B91410) source, stable. | acs.org |

Flow Chemistry and Continuous Processing for Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. polyu.edu.hk These benefits are particularly relevant for fluorination reactions, which can be highly exothermic and may involve hazardous reagents. scielo.br

The use of flow chemistry for the synthesis of fluorinated compounds has been demonstrated in several case studies. For example, continuous flow systems have been developed for the safe use of fluorinated greenhouse gases like fluoroform (CF3H) as a trifluoromethylating agent. polyu.edu.hkrsc.org In-line monitoring techniques, such as FT-IR and NMR spectroscopy, can be integrated into flow reactors to ensure the safe and efficient consumption of such gaseous reagents. rsc.org

Recently, a PFAS-free synthesis of fluorinated compounds has been developed using a microfluidic flow module. uva.nlchemistryworld.com This system uses a packed bed flow reactor with caesium fluoride as the fluorine source to generate reactive trifluoromethyl anions, which can then be used in downstream reactions to produce active pharmaceutical ingredients. uva.nl This approach not only provides a more environmentally friendly route but also enhances safety by containing reactive intermediates within the closed system. uva.nl

While specific industrial-scale continuous flow processes for this compound are not widely published, the principles and technologies are well-established for related fluorinated molecules. The synthesis of a derivative, 4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride, has been noted to be amenable to continuous flow processes to improve efficiency and scalability.

The following table presents examples of flow chemistry applications in the synthesis of fluorinated compounds, illustrating the potential for the production of this compound and its derivatives.

| Flow Chemistry Application | Reagents/Reaction | Key Advantages | Reference |

| Trifluoromethylation with Fluoroform | CF3H, KHMDS, Ketones | Safe handling of gaseous reagent, efficient consumption, in-line monitoring. | rsc.org |

| PFAS-free Trifluoromethylation | Caesium fluoride, Precursors | Environmentally friendly, enhanced safety, integrated multi-step synthesis. | uva.nl |

| Direct Fluorination | Fluorine Gas, Malonate Esters | Direct C-H to C-F conversion, high selectivity, low material intensity. | acsgcipr.org |

| Synthesis of Trifluoromethylated Heterocycles | Amines, Trifluoroacetic Anhydride | Rapid reaction at mild conditions, high yield, broad functional group tolerance. | acs.org |

| Photochemical Trifluoromethylation | Heterocycles, Organic Photoredox Catalyst | Efficient light penetration, scalability, direct C-H trifluoromethylation. | bohrium.com |

Free Radical Reactions Involving this compound

Free radical reactions provide a primary pathway for the functionalization of saturated alkanes like this compound. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps, and are often initiated by UV light or heat.

The free-radical chlorination of this compound has been investigated to understand the directing effects of the trifluoromethyl group on the regioselectivity of hydrogen atom abstraction. The molecule contains hydrogen atoms on a tertiary (C-2), a secondary (C-3), and two primary carbon atoms (C-4 and the C-2 methyl group).

In general, the selectivity of free-radical chlorination is governed by two main factors: the inherent reactivity of the C-H bond (tertiary > secondary > primary) and the statistical number of available hydrogens at each position. fiveable.meacs.org The tertiary C-H bond is the weakest, leading to the most stable alkyl radical, and is typically abstracted preferentially. fiveable.me However, chlorine radicals are highly reactive and less selective than bromine radicals, meaning that product distribution is also heavily influenced by statistical probability. researchgate.net

Studies on the chlorination of this compound reveal the strong deactivating effect of the electron-withdrawing CF₃ group on the adjacent C-2 position. Despite being a tertiary position, the C-H bond at C-2 is significantly less reactive towards abstraction by a chlorine radical. This deactivation is attributed to the powerful inductive effect of the CF₃ group, which destabilizes the formation of an adjacent radical. Consequently, the major monochlorinated product results from the abstraction of a hydrogen atom from the C-3 (secondary) position, which is further from the influence of the CF₃ group.

The experimental product distribution from the photochlorination of this compound highlights this effect.

| Product | Position of Chlorination | Type of C-H Bond | Relative Yield (%) |

|---|---|---|---|

| 1,1,1-Trifluoro-2-chloro-2-methylbutane | C-2 | Tertiary | 18 |

| 1,1,1-Trifluoro-3-chloro-2-methylbutane | C-3 | Secondary | 51 |

| 1,1,1-Trifluoro-4-chloro-2-methylbutane | C-4 | Primary | 31 |

This interactive table summarizes the relative yields of monochlorination products of this compound, demonstrating the directing effects of the trifluoromethyl group.

As the data shows, abstraction at the secondary C-3 position is the most favored pathway, followed by the primary C-4 position. The tertiary C-2 position is the least reactive, a direct reversal of the typical reactivity pattern for alkanes, underscoring the profound electronic influence of the adjacent CF₃ group.

As a saturated alkane, this compound does not undergo radical addition reactions directly. Instead, it is a substrate for radical substitution or C-H functionalization reactions. rsc.org These pathways involve the abstraction of a hydrogen atom to form an alkyl radical, which can then be trapped by another reagent.

Modern synthetic methods have expanded the scope of radical functionalization beyond simple halogenation. rsc.org Pathways involving hydrogen atom transfer (HAT) can generate radicals from unactivated C-H bonds, which can then participate in various bond-forming reactions. rsc.org For this compound, the principles of reactivity observed in halogenation studies would apply to other radical functionalization reactions.

The C-H bonds of the alkane exhibit different reactivities based on their position relative to the CF₃ group:

C-2 (Tertiary): Strongly deactivated by the inductive effect of the adjacent CF₃ group. This position would be the least susceptible to HAT by most radical species.

C-3 (Secondary): This position is expected to be the most reactive site for radical functionalization, as it is relatively electron-rich and removed from the primary deactivating influence of the CF₃ group.

C-4 (Primary): Less reactive than the C-3 position but more reactive than the C-2 position.

C-2 Methyl (Primary): Also deactivated by proximity to the CF₃ group, similar to the C-2 methine hydrogen.

Therefore, radical functionalization pathways aimed at introducing groups other than halogens would likely exhibit a strong preference for substitution at the C-3 position.

Nucleophilic Substitution Mechanisms (Sₙ1 and Sₙ2 Pathways)

Nucleophilic substitution reactions on derivatives of this compound (e.g., where a halogen or other leaving group is present) are heavily influenced by the electronic and steric properties of the CF₃ group.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. byjus.comlibretexts.org The rate of an Sₙ1 reaction is primarily determined by the stability of this carbocation. fiveable.meyoutube.com The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov If a leaving group were placed at the C-2 position of this compound, the resulting tertiary carbocation would be directly adjacent to the CF₃ group. This arrangement leads to significant destabilization of the positive charge through a strong inductive effect, making the formation of the carbocation highly unfavorable. nih.gov Consequently, Sₙ1 reactions at the C-2 position are strongly disfavored. For leaving groups at the C-3 or C-4 positions, the inductive effect is attenuated, but the resulting secondary or primary carbocations are still inherently less stable than a typical tertiary carbocation, making the Sₙ1 pathway unlikely under normal conditions.

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by a nucleophile in a single, concerted step. masterorganicchemistry.com The rate of this reaction is sensitive to steric hindrance at the reaction center and the electrophilicity of the carbon atom bearing the leaving group. nih.govresearchgate.net For a leaving group at the C-2 position, the tertiary carbon is sterically hindered, which would slow an Sₙ2 reaction. Furthermore, while the inductive effect of the CF₃ group increases the partial positive charge on the C-2 carbon, studies have shown that leaving groups adjacent to perfluoroalkyl groups are often very unreactive toward Sₙ2 reactions. acs.org This is attributed to an electronic deactivation effect and potential electrostatic repulsion between an anionic nucleophile and the fluorine atoms. acs.org Therefore, Sₙ2 reactions at C-2 are also expected to be very slow. A leaving group at the less hindered C-4 (primary) position would be a more plausible candidate for an Sₙ2 reaction, although the rate would still be influenced by the distant CF₃ group.

Elimination Reactions and Isomerization Processes in Fluorinated Butanes

Elimination reactions, such as dehydrohalogenation, in halo-derivatives of this compound would compete with substitution reactions. These reactions typically follow either an E1 (unimolecular) or E2 (bimolecular) pathway.

The E1 mechanism proceeds through a carbocation intermediate, the same as in the Sₙ1 pathway. Given the aforementioned destabilizing effect of the CF₃ group on any adjacent carbocation, the E1 pathway is highly unlikely for substrates with a leaving group at C-2.

The E2 mechanism is a concerted process that requires a strong base to abstract a proton from a carbon atom beta to the leaving group. The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene is the major product. wordpress.com In a substrate like 2-chloro-1,1,1-trifluoro-2-methylbutane, the CF₃ group would have a significant impact. The electron-withdrawing nature of the CF₃ group would increase the acidity of the β-hydrogen at the C-3 position, potentially facilitating its abstraction by a base and favoring the E2 pathway. The resulting alkene would be a fluorinated butane (B89635) isomer.

Isomerization of the this compound skeleton itself is not common under typical conditions. Isomerization of alkanes usually requires high temperatures and the presence of a strong acid or bifunctional catalyst to proceed through carbocation intermediates and rearrangements. researchgate.net Under radical conditions, isomerization is also possible, with studies showing that 1,2-fluorine atom migrations can occur in perfluorinated radicals, although the activation barriers can be high. nih.gov

Transition Metal-Catalyzed Transformations

The direct functionalization of C(sp³)–H bonds using transition metal catalysts represents a powerful and modern approach to organic synthesis. nih.gov These methods offer a way to selectively convert inert C-H bonds into new C-C or C-heteroatom bonds.

The C(sp³)–H arylation of this compound would involve the selective activation of one of its C-H bonds by a transition metal catalyst, typically palladium or rhodium, followed by coupling with an aryl halide or equivalent. dntb.gov.uarsc.orgsioc-journal.cn The regioselectivity of such reactions is often controlled by directing groups, steric hindrance, and electronic effects. bath.ac.uk

In the absence of a directing group, the inherent reactivity of the C-H bonds in this compound would guide the reaction.

Primary C-H bonds (C-4 and C-2 methyl): These are sterically the most accessible and are often favored sites for C-H activation in undirected reactions, particularly with bulky catalysts.

Secondary C-H bonds (C-3): Less sterically accessible than primary positions, but often electronically favored.

Tertiary C-H bond (C-2): This position is the most sterically hindered and is electronically deactivated by the CF₃ group, making it the least likely site for activation.

The presence of the CF₃ group significantly influences the electronic environment of the molecule, which can affect the efficiency and outcome of the catalytic cycle. rsc.org While specific examples for this compound are not prominent, research on the C-H functionalization of other fluorinated alkanes suggests that palladium- and rhodium-based catalysts could potentially activate the C-H bonds at the C-3 or C-4 positions, leading to arylated products. dntb.gov.uadicp.ac.cn The development of ligands and reaction conditions that can overcome the inertness of these bonds and control regioselectivity is an active area of chemical research. nih.govnih.gov

Mechanistic Investigations of 1,1,1 Trifluoro 2 Methylbutane Reactivity

Cycloaddition Reactions

The introduction of a trifluoromethyl (CF3) group to an alkene dramatically influences its reactivity in cycloaddition reactions. The strong electron-withdrawing nature of the CF3 group activates the double bond, making trifluoromethylated alkenes excellent dienophiles or dipolarophiles in various cycloaddition processes. Mechanistic investigations into these reactions provide valuable insights into the construction of complex fluorine-containing cyclic systems. While direct studies on 1,1,1-Trifluoro-2-methylbutane in this context are not extensively documented in the literature, the reactivity of analogous trifluoromethylated alkenes serves as a crucial reference point.

One of the most well-studied classes of these reactions is the [2+3] cycloaddition, particularly with nitrones, which provides a versatile route to trifluoromethylated isoxazolidines. bibliotekanauki.pl These reactions often proceed with high regio- and stereospecificity. For instance, the reaction of (E)-3,3,3-trifluoro-1-phenylsulfonylprop-1-ene with N-methylnitrone in boiling toluene (B28343) is both regio- and stereospecific, yielding a single 4,5-trans-isoxazolidine product. bibliotekanauki.pl The conditions are typically mild, often occurring at room temperature or slightly elevated temperatures (up to 110°C). bibliotekanauki.pl

The course of the [2+3] cycloaddition can be influenced by the substitution pattern of both the trifluoromethylated alkene and the nitrone. For example, the reaction of 3,3,3-trifluoropropene (B1201522) with (Z)-C-phenyl-N-methylnitrone results in a mixture of three isomeric isoxazolidines, indicating a loss of complete regioselectivity in this case. bibliotekanauki.pl

Below are tables summarizing key research findings on the cycloaddition reactions of various trifluoromethylated alkenes.

Table 1: [2+3] Cycloaddition of Trifluoromethylated Alkenes with Nitrones bibliotekanauki.pl

| Trifluoromethylated Alkene | Nitrone | Solvent | Temperature (°C) | Product(s) | Ratio |

| (E)-3,3,3-trifluoro-1-phenylsulfonylprop-1-ene | N-methylnitrone | Toluene | 110 | 4,5-trans-2-methyl-4-phenylsulfonyl-5-trifluoromethylisoxazolidine | Single isomer |

| Hexafluoropropene | (Z)-C-benzyl-N-methylnitrone | Not specified | Not specified | 2-methyl-3-benzyl-4,5,5-trifluoro-4-(trifluoromethyl)-isoxazolidine | Regiospecific |

| 3,3,3-trifluoropropene | (Z)-C-phenyl-N-methylnitrone | Not specified | Not specified | 3,5-trans-3-phenyl-5-trifluoromethylisoxazolidine, 3,5-cis-3-phenyl-5-trifluoromethylisoxazolidine, 3,4-trans-3-phenyl-4-trifluoromethylisoxazolidine | 50:23:27 |

| 3,3,3-trifluoro-1-carbomethoxypropene | 3,4-dihydroisoquinoline N-oxide | Not specified | Not specified | 3,4-cis and 3,4-trans cycloadducts | 1:3 |

Diels-Alder reactions, or [4+2] cycloadditions, represent another important class of reactions where trifluoromethylated alkenes act as potent dienophiles. researchgate.netacs.orgwikipedia.orgorganic-chemistry.org The electron-deficient nature of the double bond in these alkenes facilitates reaction with electron-rich dienes. These reactions are pivotal for the synthesis of trifluoromethyl-substituted cyclohexene (B86901) derivatives. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is a key aspect of mechanistic studies.

A catalyst-free [4+2] cyclization has been developed between in situ-generated trifluoromethyl-containing 1,2-diazabuta-1,3-diene and various simple olefins. nih.gov This method provides access to trifluoromethyl-containing 1,4,5,6-tetrahydropyridazine (B8734711) compounds in high yields under mild conditions. nih.gov

Table 2: Catalyst-Free [4+2] Cycloaddition of in situ-generated Trifluoromethyl 1,2-diazabuta-1,3-diene with Alkenes nih.gov

| Alkene | Base | Solvent | Yield (%) |

| Styrene | K2CO3 | Dichloromethane | 64 |

| 4-Methylstyrene | K2CO3 | Dichloromethane | 75 |

| 4-Methoxystyrene | K2CO3 | Dichloromethane | 82 |

| 4-Chlorostyrene | K2CO3 | Dichloromethane | 71 |

| Ethyl acrylate | K2CO3 | Dichloromethane | 58 |

Furthermore, [3+2] cycloaddition reactions involving trifluoromethylated alkenes have been developed for the synthesis of five-membered rings. For example, a boron radical-catalyzed [3+2] cycloaddition of aroyl cyclopropanes and trifluoromethyl-substituted alkenes provides an efficient route to trifluoromethyl-substituted cyclopentanes. researchgate.net

These examples underscore the significant role of the trifluoromethyl group in activating alkenes for various cycloaddition reactions, enabling the synthesis of a wide array of fluorine-containing heterocyclic and carbocyclic compounds. The mechanistic understanding of these reactions continues to be an active area of research, driving the development of new synthetic methodologies.

Advanced Applications in Organic and Medicinal Synthesis

1,1,1-Trifluoro-2-methylbutane as a Core Building Block for Complex Architectures

The utility of halogenated organic compounds as versatile building blocks in organic synthesis is well-established. These compounds can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of both a trifluoromethyl group and a chiral center in this compound and its derivatives offers unique reactivity and stereochemical control.

While direct applications of this compound as a core building block are not extensively documented, the principles of using similar halogenated alkanes are transferable. For instance, derivatives such as 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane serve as versatile precursors. The bromine atom can be readily displaced by nucleophiles to introduce a variety of functional groups, including alcohols, amines, and nitriles, or undergo elimination reactions to form alkenes. This reactivity allows for the strategic incorporation of the trifluoromethyl-containing fragment into larger, more complex molecules.

The trifluoromethyl group itself imparts unique electronic properties that can influence the reactivity of adjacent functional groups, making these building blocks valuable in the design of novel synthetic strategies.

Synthetic Utility in the Preparation of Fluorinated Amino Acids and Peptides

Fluorinated amino acids are of significant interest in medicinal chemistry and protein engineering as they can modulate peptide conformation, improve metabolic stability, and serve as probes for studying biological processes. beilstein-journals.orgnih.gov The synthesis of these non-canonical amino acids often relies on the use of chiral fluorinated building blocks.

A powerful strategy for the asymmetric synthesis of a diverse range of fluorinated amino acids involves the use of chiral Ni(II) complexes. beilstein-journals.orgnih.govchemrxiv.org This method allows for the gram-scale synthesis of enantiopure fluorinated amino acids through the alkylation of a Ni(II)-complexed glycine (B1666218) equivalent with fluorinated alkyl halides. nih.govchemrxiv.org

While direct use of a 1,1,1-trifluoro-2-methylbutyl halide is not explicitly detailed, the successful synthesis of related β-branched fluorinated amino acids, such as trifluorovaline and trifluoroisoleucine, highlights the potential of this approach. nih.gov For example, the alkylation of a chiral Ni(II) complex with precursors like 1-trifluoro-3-iodobutane has been demonstrated. chemrxiv.org A similar strategy employing an appropriately functionalized this compound derivative could provide access to novel γ-branched fluorinated amino acids.

The general synthetic scheme involves the preparation of a fluorinated alkyl iodide, which is then used to alkylate the chiral Ni(II) complex. Subsequent hydrolysis of the complex yields the desired fluorinated amino acid with high enantiomeric purity. beilstein-journals.orgchemrxiv.org

Table 1: Examples of Fluorinated Amino Acids Synthesized Using Chiral Ni(II) Complexes and Related Alkyl Halide Precursors

| Fluorinated Amino Acid Target | Alkyl Halide Precursor | Reference |

| Trifluoroethylglycine (TfeGly) | Fluorinated alkyl iodide | nih.gov |

| (2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanine | (2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl)bromide | beilstein-journals.org |

| bis(Trifluoromethyl)phenylalanine | 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene | beilstein-journals.org |

| Trifluorovaline | 1,1,1-Trifluoro-2-iodopropane | chemrxiv.org |

| Trifluoroisoleucine | 1,1,1-Trifluoro-3-iodo-2-methylpropane | beilstein-journals.org |

This table showcases the synthesis of various fluorinated amino acids using a chiral Ni(II) complex strategy with different alkyl halide precursors, illustrating the potential for synthesizing novel amino acids from derivatives of this compound.

Strategic Intermediate in Pharmaceutical and Agrochemical Development

The introduction of trifluoromethyl groups is a widely employed strategy in the development of both pharmaceuticals and agrochemicals to enhance their efficacy and pharmacokinetic properties. semanticscholar.org Consequently, trifluoromethyl-containing intermediates are of high value in these industries.

Derivatives of this compound, such as 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride, are highly reactive intermediates. Sulfonyl chlorides are known to react with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. smolecule.com These functional groups are present in a multitude of biologically active compounds. The trifluoromethyl group in such intermediates can significantly increase the electrophilicity of the sulfonyl chloride, facilitating these reactions.

While specific marketed products directly citing this compound as an intermediate are not readily identified, the potential applications are broad. Compounds containing sulfonyl chloride groups are investigated for various biological activities, including antibacterial, antifungal, and herbicidal properties. smolecule.com The lipophilicity and metabolic stability conferred by the trifluoromethyl moiety make derivatives of this compound attractive for the synthesis of new bioactive compounds in both medicine and agriculture. smolecule.com

Derivatization Reactions for Expanding Chemical Space

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Derivatization of a core scaffold allows for the rapid exploration of chemical space to identify compounds with desired biological activities. Late-stage derivatization is particularly appealing as it allows for the direct modification of a common intermediate. nih.gov

This compound, when appropriately functionalized, can serve as a scaffold for such derivatization. For example, a derivative like 4-Bromo-1,1,1-trifluoro-2-methylbutane could undergo a variety of reactions to generate a library of new compounds.

Table 2: Potential Derivatization Reactions of a Functionalized this compound Scaffold

| Reaction Type | Reagent/Conditions | Potential Product | Reference on Principle |

| Nucleophilic Substitution | Primary/Secondary Amine | Substituted Amine | |

| Nucleophilic Substitution | Alcohol/Phenol | Ether | |

| Nucleophilic Substitution | Thiol | Thioether | |

| Elimination | Strong Base | Alkene | |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted alkane | semanticscholar.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted alkane | semanticscholar.org |

This table illustrates potential derivatization reactions that could be applied to a functionalized this compound scaffold, such as a bromo-derivative, to generate a diverse range of new chemical entities for screening purposes. The references point to the general principles of these reactions.

The ability to perform these transformations allows for the systematic modification of the scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Theoretical and Computational Chemistry Studies of 1,1,1 Trifluoro 2 Methylbutane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and energetics of a molecule. researchgate.net These first-principles methods solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies, electron density distribution, and thermodynamic stability. princeton.edu

Calculations can predict key energetic and electronic properties, which are summarized in the table below. The dipole moment, in particular, is expected to be significant due to the asymmetric charge distribution caused by the -CF₃ group.

Table 1: Computed Properties of 1,1,1-Trifluoro-2-methylbutane

| Property | Predicted Value / Description | Methodological Basis |

|---|---|---|

| Molecular Formula | C₅H₉F₃ | - |

| Molecular Weight | 126.12 g/mol | - |

| Dipole Moment | Significant, non-zero value | The vector sum of individual bond dipoles, dominated by the C-F bonds, does not cancel out due to the molecule's asymmetry. |

| Electron Density | Polarized away from the hydrocarbon chain towards the fluorine atoms. | Quantum chemical calculations (e.g., DFT) show a region of low electron density (blue) near the CF₃ group and higher density (red) around the fluorine atoms. |

| Heat of Formation | Can be calculated to assess thermodynamic stability relative to other isomers. | Ab initio or DFT calculations provide electronic energy, which is corrected for zero-point vibrational energy to yield the heat of formation. princeton.edu |

This table contains illustrative data based on computational chemistry principles. Specific values would require dedicated calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for understanding the mechanisms of chemical reactions by identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mit.edunih.gov A transition state is a fleeting, high-energy configuration at the peak of the reaction energy barrier that determines the reaction rate. mit.edu Modern computational workflows can automate the search for these elusive structures. nih.gov

A plausible synthetic route to this compound could involve the electrophilic addition of hydrogen fluoride (B91410) (HF) to a precursor like 3,3-difluoro-2-methyl-1-butene. Alternatively, reactions involving precursors like 3-methyl-1-butene (B165623) can be considered. The reaction of 3-methyl-1-butene with an electrophile like HCl is known to proceed via a carbocation intermediate that can undergo rearrangement. libretexts.org

Computational modeling of such a reaction for this compound would involve the following steps:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Intermediate Identification: Modeling the formation of the carbocation intermediate. The initial protonation of an alkene precursor would likely form a secondary carbocation.

Transition State Search: Locating the transition state for both the initial addition and any subsequent rearrangement steps. For example, a hydride shift could occur, transforming a less stable secondary carbocation into a more stable tertiary one before the fluoride ion attacks. libretexts.org

Energy Profile Construction: Plotting the relative energies of all species to create a reaction coordinate diagram, which visualizes the activation energies for each step.

Table 2: Hypothetical Reaction Pathway Analysis

| Reaction Step | Computational Focus | Expected Finding |

|---|---|---|

| Protonation of Alkene | Transition state energy for H⁺ addition. | Determines the initial rate of reaction. |

| Carbocation Intermediate | Stability of secondary vs. tertiary carbocation. | The tertiary carbocation is significantly more stable, making rearrangement highly probable. |

| Hydride Shift | Transition state energy for the 1,2-hydride shift. | A low energy barrier would confirm the favorability of the rearrangement. libretexts.org |

| Nucleophilic Attack | Trajectory of F⁻ attack on the carbocation. | Determines the final product regioselectivity. |

This table outlines a hypothetical study based on known carbocation chemistry and computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing powerful insights into conformational changes and non-covalent interactions. rsc.org For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape.

The analysis is best understood by considering rotation around the C2-C3 bond, analogous to the analysis of its parent compound, 2-methylbutane. lumenlearning.com This rotation gives rise to various staggered and eclipsed conformers. The stability of these conformers is dictated by steric hindrance and electrostatic interactions. orgosolver.com

Steric Effects: The trifluoromethyl group (-CF₃) is significantly larger than the methyl group (-CH₃) it replaces. This steric bulk will greatly destabilize any conformation where the -CF₃ group is close to other bulky groups (the ethyl and methyl groups attached to C2).

Electrostatic Effects: The highly polar C-F bonds create strong local dipoles.

The most stable conformations will be staggered to minimize torsional strain. lumenlearning.comorgosolver.com The key interaction is between the bulky CF₃ group and the ethyl group. The anti-conformation, where these two groups are 180° apart, is predicted to be the most stable, lowest-energy state. Gauche interactions, where these groups are 60° apart, will be significantly higher in energy.

Regarding intermolecular interactions, the significant molecular dipole moment means that dipole-dipole forces will be a major contributor to the bulk properties of the substance, in addition to the ubiquitous London dispersion forces. libretexts.orgmsu.edu These strong dipole-dipole interactions would be expected to lead to a higher boiling point compared to its non-polar parent, 2-methylbutane.

Table 3: Predicted Conformational Analysis around the C2-C3 Bond

| Conformer | Dihedral Angle (CF₃-C2-C3-CH₃) | Key Interaction | Predicted Relative Stability |

|---|---|---|---|

| Anti | ~180° | The bulky CF₃ and ethyl groups are furthest apart. | Most Stable |

| Gauche 1 | ~60° | Gauche interaction between CF₃ and ethyl group. | Less Stable |

| Gauche 2 | ~300° (-60°) | Gauche interaction between CF₃ and ethyl group. | Less Stable (degenerate with Gauche 1) |

| Eclipsed | 0°, 120°, 240° | High steric and torsional strain. | Least Stable (Transition States) |

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods can accurately predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structure verification. researchgate.net The predicted ¹H and ¹³C NMR spectra for this compound would be distinct from its non-fluorinated analog, 2-methylbutane. docbrown.info

The primary influence on the NMR spectrum is the intense electron-withdrawing nature of the -CF₃ group.

¹³C NMR: Carbons close to the fluorine atoms (C1 and C2) will be heavily deshielded and appear at a significantly downfield chemical shift. These carbons will also exhibit splitting due to coupling with the fluorine atoms (J-coupling).

¹H NMR: The single proton on C2 will be the most affected, appearing at a much lower field (higher ppm) than a typical methine proton in an alkane. It will be split into a multiplet by the neighboring protons on C3 and C4. The protons on C3 and C4 will also be shifted downfield, but to a lesser extent.

¹⁹F NMR: A single resonance would be expected since all three fluorine atoms are chemically equivalent.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Splitting

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Rationale |

|---|---|---|---|

| H on C2 | Downfield (e.g., 2.5-3.5) | Multiplet | Strong deshielding by CF₃ group; coupling to protons on C3 and C4. |

| H on C3 | Moderately Downfield (e.g., 1.5-2.0) | Multiplet | Moderate deshielding; coupling to protons on C2 and C4. |

| H on C4 | Slightly Downfield (e.g., 1.0-1.3) | Triplet | Weaker deshielding; coupling to protons on C3. |

| H on CH₃ (at C2) | Slightly Downfield (e.g., 1.0-1.2) | Doublet | Weaker deshielding; coupling to proton on C2. |

| C1 (-CF₃) | Downfield (e.g., 120-130) | Quartet (due to ¹JCF) | Direct attachment to three F atoms. |

| C2 | Downfield (e.g., 40-50) | Quartet (due to ²JCF) | Strong deshielding by CF₃ group. |

| C3 | Slightly Downfield (e.g., 25-35) | Triplet (due to ³JCF) | Moderate deshielding by CF₃ group. |

Note: Predicted chemical shifts are estimates based on general principles and would require specific calculations for precise values.

Analytical Methodologies for the Characterization and Quantification of 1,1,1 Trifluoro 2 Methylbutane

Advanced Chromatographic Techniques (e.g., High-Resolution GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like 1,1,1-trifluoro-2-methylbutane. High-resolution GC-MS offers significant advantages in selectivity and sensitivity, which is crucial when dealing with complex mixtures or trace-level detection.

Detailed Research Findings:

The use of GC-MS is well-established for the analysis of fluorinated hydrocarbons. For instance, in the analysis of hazardous air pollutants, GC-MS operating in selected ion monitoring (SIM) mode is a common method. shimadzu.com However, for complex matrices where interferences are likely, tandem mass spectrometry (GC-MS/MS) using multiple reaction monitoring (MRM) provides superior selectivity. shimadzu.com This technique is particularly valuable for distinguishing the target analyte from structurally similar compounds.

The choice of capillary column is critical for achieving good separation. Columns such as those with (5% phenyl)-methylpolysiloxane stationary phases are frequently used for separating a wide range of organic compounds, including halogenated hydrocarbons. chromatographyonline.com The temperature program of the GC oven is optimized to ensure efficient separation of components based on their boiling points and interactions with the stationary phase. chromatographyonline.comrdworldonline.com For example, a typical program might start at a low temperature and ramp up to a higher temperature to elute compounds with different volatilities. chromatographyonline.com

Electron ionization (EI) is a common ionization technique in GC-MS, where the sample molecules are bombarded with high-energy electrons, causing fragmentation. chromatographyonline.com The resulting mass spectrum, a pattern of fragment ions, serves as a molecular fingerprint that can be compared against spectral libraries like the NIST Mass Spectral Library for identification. chromatographyonline.com

Table 1: Typical GC-MS Parameters for Volatile Fluorinated Compound Analysis

| Parameter | Setting | Purpose |

| Capillary Column | (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness | Provides good separation for a broad range of volatile organic compounds. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) | Transports the sample through the column. |

| Injector Temperature | 220 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial hold at 40°C, ramped to higher temperatures (e.g., 260°C) | Separates compounds based on their boiling points and column interactions. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects the ions and amplifies the signal. |

This table presents a generalized set of parameters. Actual conditions would be optimized for the specific analysis of this compound.

Spectroscopic Approaches for Elucidating Molecular Transformations

Spectroscopic techniques are indispensable for characterizing the structure of this compound and monitoring its transformations. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Detailed Research Findings:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For an alkane like 2-methylbutane, the IR spectrum is characterized by C-H stretching and bending vibrations. docbrown.info The presence of the trifluoromethyl (CF₃) group in this compound would introduce strong absorption bands characteristic of C-F bonds. The IR spectra of related fluorinated compounds show strong vibrational bands for the coordinated carbonyl stretching frequency and can also reveal the presence of other functional groups like hydroxyl (O-H) groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: Would show distinct signals for the different types of protons in the this compound molecule, with chemical shifts and splitting patterns providing information about their chemical environment and neighboring atoms.

¹³C NMR: Would reveal the number of unique carbon environments. For instance, the isomeric C₅H₁₂ hydrocarbons can be distinguished by the number of signals in their ¹³C NMR spectra. docbrown.info

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It would provide a specific signal for the trifluoromethyl group, and its chemical shift would be characteristic of its electronic environment.

Spectroscopic methods are also vital for studying the products of molecular transformations. For example, photoisomerization of fluorinated radicals can be monitored by observing changes in the IR spectra upon laser irradiation. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations | Information Gained |

| Infrared (IR) Spectroscopy | Strong C-F stretching absorptions, C-H stretching and bending vibrations. | Identification of functional groups (CF₃, alkyl). |

| ¹H NMR Spectroscopy | Multiple signals with specific chemical shifts and coupling patterns. | Information on the number and connectivity of different types of protons. |

| ¹³C NMR Spectroscopy | Distinct signals for each unique carbon atom. | Elucidation of the carbon skeleton. |

| ¹⁹F NMR Spectroscopy | A characteristic signal for the -CF₃ group. | Confirmation and characterization of the trifluoromethyl group. |

| Mass Spectrometry (MS) | Molecular ion peak and a specific fragmentation pattern. | Determination of molecular weight and structural fragments. |

This table is predictive and based on general principles of spectroscopy for similar compounds.

Derivatization Strategies for Enhanced Analytical Detection and Chiral Analysis

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as volatility for GC analysis or detectability. For a chiral molecule like this compound (if considering its enantiomers), derivatization is key for chiral analysis.

Detailed Research Findings:

While this compound itself is a volatile alkane suitable for GC, derivatization can be crucial for related compounds or for specific analytical goals. For example, perfluoroacylation is a technique used for highly volatile compounds like short-chained alcohols to reduce peak broadening in GC analysis. scribd.com

Chiral Analysis: Since this compound possesses a stereocenter at the second carbon, its enantiomers exist. The separation of enantiomers is known as resolution. uzh.ch A common method for this is chiral chromatography, which uses a chiral stationary phase (CSP) in a GC or HPLC column. uzh.ch Alternatively, a racemic mixture can be reacted with a pure enantiomer of a chiral derivatizing agent to form diastereomers. uzh.ch These diastereomers have different physical properties and can be separated by standard chromatographic techniques. After separation, the chiral auxiliary can be chemically removed to yield the pure enantiomers of the original compound. uzh.ch For example, chiral amines can be derivatized to be separated into their enantiomers. scribd.com The enantioselective surface chemistry of chiral alkyl halides has been studied on naturally chiral surfaces, demonstrating that enantioselectivity can be influenced by the surface structure. researchgate.net

Table 3: Derivatization Approaches for Chiral and Enhanced Analysis

| Analytical Goal | Derivatization Strategy | Example Reagent/Method | Expected Outcome |

| Chiral Separation | Formation of diastereomers | Reaction with a chiral derivatizing agent (e.g., a chiral acid or alcohol) | Separable diastereomeric derivatives by standard chromatography. |

| Chiral Separation | Direct analysis on a chiral stationary phase | Chiral GC column (e.g., based on cyclodextrins) | Direct separation of enantiomers without derivatization. |

| Enhanced GC Performance | Increased volatility/reduced polarity | Not typically required for this compound, but used for related polar compounds. | Improved peak shape and resolution. |

Method Development for Trace-Level Analysis in Research Matrices

Detecting and quantifying minute amounts of this compound in complex samples, such as environmental or biological matrices, presents significant analytical challenges. Method development for trace-level analysis focuses on maximizing sensitivity and minimizing interference.

Detailed Research Findings:

The analysis of trace levels of fluorinated compounds often requires sample pre-concentration and cleanup steps to remove interfering matrix components. diva-portal.orgnih.gov Solid-phase extraction (SPE) is a widely used technique for isolating and pre-concentrating analytes from liquid samples. diva-portal.org For complex matrices, an efficient cleanup is necessary to avoid ionization suppression or enhancement in mass spectrometry, which can lead to inaccurate results. diva-portal.org

For the analysis of volatile organic compounds at trace levels, techniques like cryofocusing can be employed to concentrate the sample before introduction into the GC-MS system. shimadzu.com The choice of analytical instrumentation is also critical. While GC-MS is sensitive, for ultra-trace analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred technique for non-volatile fluorinated compounds, capable of reaching detection limits in the parts-per-quadrillion (pg/L) range in water. researchgate.net For volatile compounds like this compound, highly sensitive detectors for GC, such as the Barrier Discharge Ionization Detector (BID), can detect trace levels of both organic and inorganic compounds down to the ppm level. rdworldonline.com

Understanding potential sources of contamination is also crucial in trace analysis. Fluorinated compounds are used in many laboratory materials, which can lead to background contamination. lcms.cz Therefore, rigorous quality control measures, including the analysis of method blanks, are essential.

Table 4: Strategies for Trace-Level Analysis

| Strategy | Technique/Approach | Purpose |

| Sample Preparation | Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME) | Isolate and pre-concentrate the analyte from the sample matrix. |

| Sample Introduction | Cryofocusing, Large Volume Injection | Concentrate the analyte at the head of the GC column, increasing sensitivity. |

| Detection | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS) | Enhance selectivity and sensitivity, reducing the impact of matrix interference. |

| Quality Control | Analysis of method blanks, use of isotopically labeled internal standards | Monitor for and correct for contamination and matrix effects. |

Environmental Chemistry and Degradation Pathways of Fluorinated Butanes

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation refers to the transformation of a chemical compound without the involvement of living organisms. clu-in.org For fluorinated butanes, key abiotic processes include photolysis and hydrolysis.

Photolysis: This process involves the degradation of molecules by light, particularly ultraviolet (UV) radiation from the sun. rsc.org While specific photolysis studies on 1,1,1-Trifluoro-2-methylbutane are not extensively documented, research on other fluorinated compounds provides relevant insights. For instance, the photolysis of some fluorinated ketones under natural sunlight conditions has been shown to be a significant degradation pathway, with atmospheric lifetimes on the order of days. rsc.org The presence of a trifluoromethyl group can influence photochemical behavior. unibas.it However, aliphatic-CF2/CF3 moieties have been observed to be stable under various UV wavelengths. nih.gov The photolysis of non-fluorinated butane (B89635) compounds, such as 1,1'-Azo-n-butane, has been studied to understand the reactions of n-butyl free radicals, which could provide a basis for comparison. acs.org

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of the carbon-fluorine bond generally makes fluorinated alkanes resistant to hydrolysis under typical environmental conditions. However, the presence of other functional groups can influence this process. For example, in fluorinated compounds with sulfonyl chloride groups, hydrolysis can occur, leading to the formation of sulfonic acids. smolecule.com While specific hydrolysis data for this compound is limited, information on analogous compounds suggests that hydrolysis rates are generally slow, often with half-lives of years. ornl.gov

Biotic Degradation Mechanisms (e.g., Microbial Transformation)

The microbial transformation of organofluorine compounds is a critical area of research due to the increasing prevalence of these substances in the environment. nih.govucd.ie Microorganisms have the potential to degrade a wide array of xenobiotic compounds, including those containing fluorine. ucd.ie

The degradation of fluorinated compounds by microorganisms can occur through several pathways. researchgate.net Some microbes have evolved specific enzymes, such as dehalogenases, that can cleave the carbon-fluorine bond. ucd.ie More commonly, degradation occurs through co-metabolism, where enzymes with broad substrate specificities transform the fluorinated compound while utilizing other substances for energy and carbon. ucd.ie

The biodegradation of compounds structurally similar to this compound, such as other alkanes, has been studied. For example, the aerobic degradation of propane (B168953) and butane has been observed in various sediments, with degradation rates influenced by the specific microbial populations present. researchgate.net However, the introduction of fluorine atoms can significantly alter a compound's susceptibility to microbial attack. The strong C-F bond makes these compounds generally more recalcitrant to biodegradation compared to their non-fluorinated counterparts. nih.gov

Studies on related fluorinated compounds have shown that microbial transformation can sometimes lead to the formation of persistent fluorinated metabolites. researchgate.net For instance, the biodegradation of some fluorinated pharmaceuticals can result in the production of compounds like 4-(trifluoromethyl)phenol. researchgate.net The complete mineralization of organofluorine compounds to inorganic fluoride (B91410) is a challenging process.

Environmental Persistence and Transport Mechanisms of Organofluorine Compounds

The persistence of organofluorine compounds in the environment is a significant concern. societechimiquedefrance.fr The stability of the C-F bond contributes to their resistance to degradation, leading to long environmental half-lives for many of these substances. academie-sciences.fr Highly fluorinated compounds, in particular, are known for their persistence, bioaccumulation, and potential toxicity. societechimiquedefrance.fr

The transport of organofluorine compounds in the environment is governed by their physical-chemical properties, such as vapor pressure, aqueous solubility, and partitioning coefficients. researchgate.net The substitution of hydrogen with fluorine can cause significant changes in these properties. researchgate.net For example, some fluorinated compounds exhibit unique partitioning behavior that differs from their chlorinated analogs, sometimes resembling the non-halogenated parent compounds more closely. researchgate.net

Shorter-chain per- and polyfluoroalkyl substances (PFAS) tend to be more water-soluble and have a higher potential for long-range transport through waterways. academie-sciences.fr The environmental fate and transport of these compounds are crucial for understanding potential exposure pathways for humans and wildlife. numberanalytics.com

Studies on Atmospheric Chemistry and Reactivity

The atmospheric fate of fluorinated butanes is primarily determined by their reaction with hydroxyl (OH) radicals, which are key oxidizing agents in the troposphere. dcu.ie The rate of this reaction is a critical parameter for estimating the atmospheric lifetime of a compound and its global warming potential (GWP).

Theoretical calculations are also employed to predict the reaction rates and atmospheric lifetimes of these compounds. researchgate.net These studies often consider the different possible hydrogen abstraction sites on the molecule and the influence of the fluorine atoms on the reaction energetics. The atmospheric lifetimes of fluorinated butanes can vary significantly depending on their specific structure.

The table below presents data on the atmospheric reactivity of some related fluorinated compounds.

| Compound | OH Radical Reaction Rate Constant (cm³/molecule·s) | Atmospheric Lifetime |

| trans-cyc-CF₂CF₂CF₂CHFCHF- | (8.02 ± 2.17) × 10⁻¹³ exp[-(1198 ± 80)/T] | 3.2 years researchgate.net |

| cyc-CF₂CF₂CF₂CHFCH₂- | (9.35 ± 5.83) × 10⁻¹³ exp[-(1197 ± 180)/T] | 2.8 years researchgate.net |

| HFE-374pc2 | - | ~2 months researchgate.net |

This table is for illustrative purposes and includes data for related fluorinated compounds to provide context for the potential atmospheric behavior of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.